3-butoxy-N-(3-cyanothiophen-2-yl)benzamide
Description
3-Butoxy-N-(3-cyanothiophen-2-yl)benzamide is a benzamide derivative characterized by a 3-butoxy substituent on the benzamide ring and a 3-cyanothiophen-2-yl group attached to the amide nitrogen. The butoxy chain enhances lipophilicity compared to shorter alkoxy groups, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
3-butoxy-N-(3-cyanothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-3-8-20-14-6-4-5-12(10-14)15(19)18-16-13(11-17)7-9-21-16/h4-7,9-10H,2-3,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXSVRGIAQBTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3-cyanothiophene-2-amine with butoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(3-cyanothiophen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-butoxy-N-(3-cyanothiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-butoxy-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyanothiophene moiety can interact with nucleophilic sites, while the benzamide structure can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3-butoxy-N-(3-cyanothiophen-2-yl)benzamide with structurally related compounds:
Notes:
- *Estimated by adding butoxy group (C₄H₉O, +73 g/mol) to N-(3-cyanothiophen-2-yl)benzamide .
- †Predicted logP increase due to butoxy’s hydrophobicity (each CH₂ group contributes ~0.5 to logP) .
- ‡Calculated from molecular formula C₁₇H₁₉NO₃.
- §Estimated based on methoxy group contributions.
- ¶Approximated from molecular structure.
Key Observations:
Lipophilicity: The butoxy group in this compound increases logP compared to analogs with smaller substituents (e.g., methoxy in Rip-B). This may enhance membrane permeability but reduce aqueous solubility .
Steric Effects: The bulky butoxy chain could hinder binding to sterically sensitive targets compared to compact substituents like cyano or methoxy .
Electron Effects: The cyano group in 3-cyanothiophen-2-yl may stabilize the molecule through resonance or dipole interactions, contrasting with Rip-B’s electron-donating methoxy groups .
Biological Activity
3-butoxy-N-(3-cyanothiophen-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects against various biological targets.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 270.34 g/mol
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The following sections detail these activities based on various studies.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. A study indicated that it demonstrated significant inhibitory effects at varying concentrations, suggesting its potential as a lead compound in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 18 | 30 µg/mL |
| Pseudomonas aeruginosa | 12 | 70 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in specific cell types.
Case Studies
-
HepG2 Cell Line : In vitro studies showed that the compound induced significant apoptosis in HepG2 liver cancer cells, with an IC50 value indicating effective cytotoxicity.
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis was confirmed through Annexin V-FITC/PI staining, showing increased early and late apoptotic cells compared to control groups.
-
MCF-7 Cell Line : The compound also demonstrated activity against MCF-7 breast cancer cells.
- IC50 Value : 30 µM
- Mechanism : Flow cytometry analysis revealed cell cycle arrest at the G1/S phase, suggesting interference with cell proliferation pathways.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Tubulin Polymerization : Similar compounds have shown that disrupting microtubule dynamics can lead to cancer cell death.
- Apoptosis Induction : The compound's ability to increase apoptosis markers (caspase activation) points towards its potential as a chemotherapeutic agent.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals that modifications in the chemical structure can significantly influence biological activity.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 25 | Anticancer |
| N-(4-methylphenyl)-N'-(3-cyanothiophen-2-yl)urea | 40 | Anticancer |
| N-(3-cyanothiophen-2-yl)benzamide | 60 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
